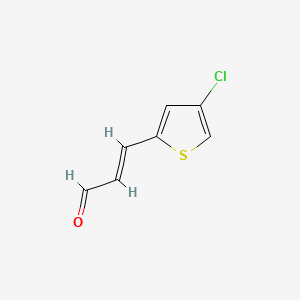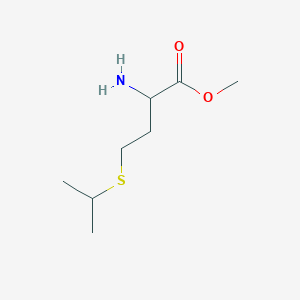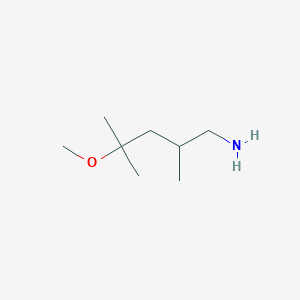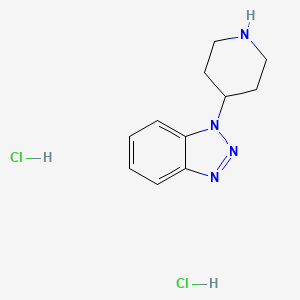
4-Cyclobutylbutan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylbutan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where potassium cyclobutyltrifluoroborate reacts with an appropriate aryl halide under palladium catalysis . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of 4-Cyclobutylbutan-1-aminehydrochloride may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutylbutan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutyl ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutylbutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyclobutylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclobutyl ring may contribute to the compound’s stability and specificity in binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cycloalkane with similar ring strain and reactivity.
Butan-1-amine: A linear amine with similar functional group reactivity but lacking the cyclobutyl ring.
Cyclobutylmethylamine: A compound with a similar cyclobutyl group but different overall structure.
Uniqueness
4-Cyclobutylbutan-1-aminehydrochloride is unique due to the combination of the cyclobutyl ring and the butan-1-amine backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H18ClN |
|---|---|
Molekulargewicht |
163.69 g/mol |
IUPAC-Name |
4-cyclobutylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c9-7-2-1-4-8-5-3-6-8;/h8H,1-7,9H2;1H |
InChI-Schlüssel |
LTAORNAUQZDMDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3-aminopropoxy)propyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride](/img/structure/B13609568.png)


![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)







![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)

![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)
